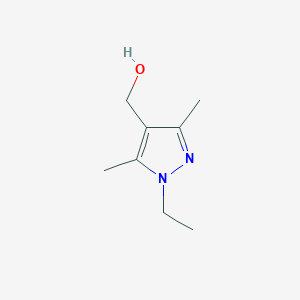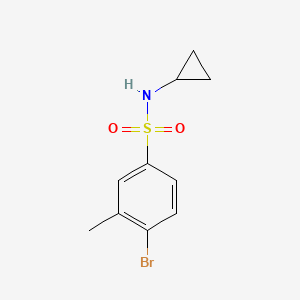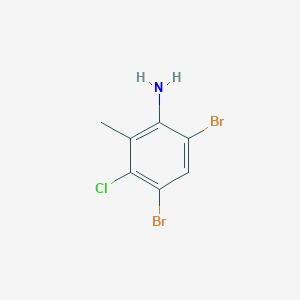
4,6-Dibromo-3-chloro-2-methylaniline
Descripción general
Descripción
4,6-Dibromo-3-chloro-2-methylaniline is a chemical compound with the molecular formula C7H6Br2ClN and a molecular weight of 299.39 . It is a solid substance .
Physical And Chemical Properties Analysis
4,6-Dibromo-3-chloro-2-methylaniline is a solid substance . The compound should be stored at a temperature between 2-8°C . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Pharmaceutical Research
4,6-Dibromo-3-chloro-2-methylaniline is utilized in pharmaceutical research as a precursor for the synthesis of various compounds. Its halogenated structure makes it a valuable intermediate in the creation of active pharmaceutical ingredients (APIs). The compound’s ability to undergo reactions like substitution makes it versatile for developing new drugs .
Agrochemical Development
In the field of agrochemistry, this compound serves as a building block for the synthesis of agrochemicals. Its bromine and chlorine atoms can be strategically replaced to create pesticides and herbicides with specific desired properties, such as increased potency or selectivity .
Dye Manufacturing
The halogenated aniline structure of 4,6-Dibromo-3-chloro-2-methylaniline is beneficial in dye chemistry. It can be used to synthesize complex dye molecules that exhibit high stability and brightness. These dyes find applications in textiles, inks, and pigments .
Organic Synthesis
This compound is a significant intermediate in organic synthesis. It can participate in various coupling reactions, such as Suzuki coupling, which are pivotal in constructing complex organic molecules. This makes it a valuable tool for chemists exploring new synthetic pathways .
Material Science
In material science, 4,6-Dibromo-3-chloro-2-methylaniline is used to develop new materials with specific electronic or photonic properties. Its molecular structure can be incorporated into polymers or small molecules to alter their conductivity, making it useful in creating advanced materials for electronics .
Analytical Chemistry
Due to its unique structure, this compound can serve as a standard or reagent in analytical chemistry. It can be used in chromatography and spectrophotometry for the detection and quantification of various substances, aiding in environmental analysis and quality control processes .
Biochemistry Research
In biochemistry, 4,6-Dibromo-3-chloro-2-methylaniline can be used to study enzyme-substrate interactions, particularly with halogenated substrates. It helps in understanding the biochemical pathways and mechanisms involving halogenated organic compounds .
Environmental Science
This compound’s role in environmental science involves the study of its degradation and persistence in the environment. It serves as a model compound to understand the environmental impact of halogenated anilines and to develop methods for their safe disposal or degradation .
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Propiedades
IUPAC Name |
4,6-dibromo-3-chloro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHAPKHGUQHSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428255 | |
| Record name | 4,6-dibromo-3-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-3-chloro-2-methylaniline | |
CAS RN |
84483-19-2 | |
| Record name | 4,6-dibromo-3-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



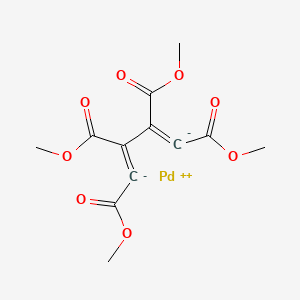

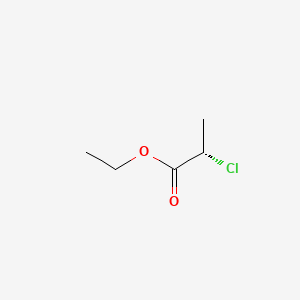



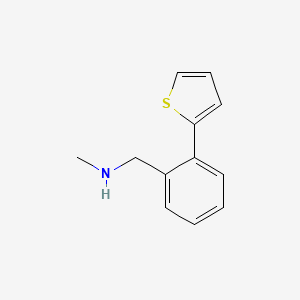


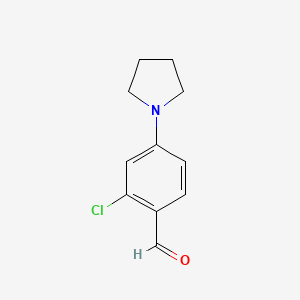
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1599463.png)
